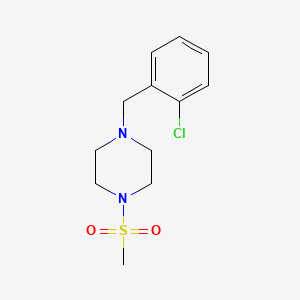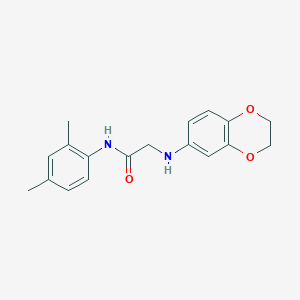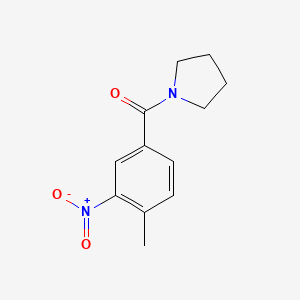![molecular formula C21H27N3O2 B5524693 9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)
9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The diazaspiro[5.5]undecane scaffold is a pivotal structure in medicinal chemistry, serving as a core for developing compounds with potential therapeutic applications. The specific compound is part of a broader class of compounds that have been synthesized and studied for their chemical and physical properties and their interactions in various biological systems.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, such as the one mentioned, often involves intramolecular spirocyclization of pyridine substrates. This method entails in situ activation of the pyridine ring followed by the addition of a nucleophile in the presence of a catalyst to form the spirocyclic structure (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been characterized by various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the spatial arrangement of atoms within the molecule and the molecular conformations favored under different conditions (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, reflecting their reactivity and chemical properties. The functional groups attached to the spirocyclic core can participate in reactions, allowing for further derivatization of these compounds. These reactions are crucial for modifying the compound's properties for specific applications (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of different functional groups (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are determined by their functional groups and molecular structure. These properties include reactivity with different chemical agents, stability under various conditions, and the ability to form complexes with metals or other molecules. Understanding these properties is crucial for exploring the potential applications of these compounds in chemical synthesis and medicinal chemistry (Cordes et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Insights
Compounds within the diazaspiro[5.5]undecane series have been synthesized through various methodologies, highlighting their structural diversity and potential for further functionalization. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization demonstrates the versatility of pyridine substrates in forming complex spirocyclic architectures, which are crucial for the development of new chemical entities (Parameswarappa & Pigge, 2011). Similarly, an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles showcases innovative approaches to generating these compounds, emphasizing the role of double Michael addition reactions in their formation (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Therapeutic Potential
The diazaspiro[5.5]undecane scaffold is recognized for its significant biological activity. This class of compounds has been explored for its antihypertensive properties, with specific derivatives showing potent activity in models of hypertension, suggesting a potential mechanism of action through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their usefulness in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Chemical and Pharmacological Innovations
The synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multicomponent reactions (MCRs) exemplifies the chemical innovation within this class, offering new avenues for the development of pharmacologically relevant molecules (Li et al., 2014). Additionally, the privileged heterocycles review highlights the wide range of disorders that 1,9-diazaspiro[5.5]undecane-containing compounds could potentially treat, including obesity, pain, and various cardiovascular and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Propriétés
IUPAC Name |
9-(furan-3-ylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20-1-6-21(17-24(20)11-4-18-2-9-22-10-3-18)7-12-23(13-8-21)15-19-5-14-26-16-19/h2-3,5,9-10,14,16H,1,4,6-8,11-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIEWVLHHVPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=COC=C3)CN(C1=O)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)


![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)